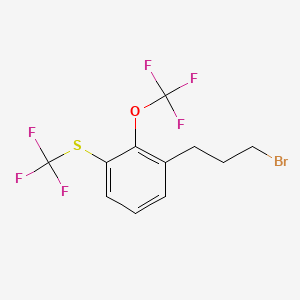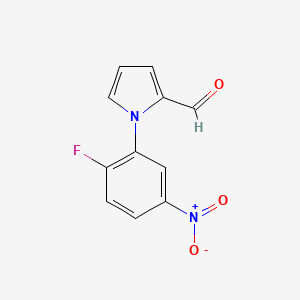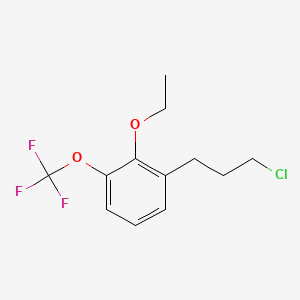
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-chloropropyl)benzene with ethyl alcohol and trifluoromethoxybenzene under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to scale up the production while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions are usually carried out under basic conditions and can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique substituents allow it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene include:
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: This compound has a similar structure but with a difluoromethoxy group instead of an ethoxy group.
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene: This compound has an additional chlorine atom on the benzene ring.
(3-Chloropropyl)benzene: This simpler compound lacks the ethoxy and trifluoromethoxy groups, making it less complex but also less versatile in its applications.
Propiedades
Fórmula molecular |
C12H14ClF3O2 |
|---|---|
Peso molecular |
282.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O2/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
ROCQYHIINDCZSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1OC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



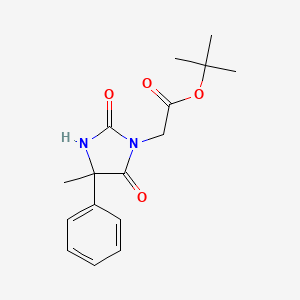
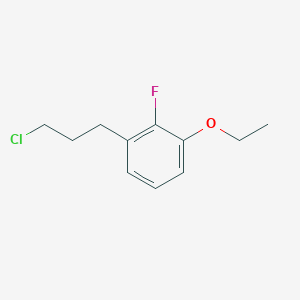
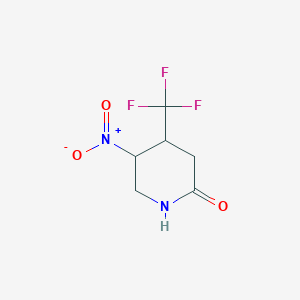
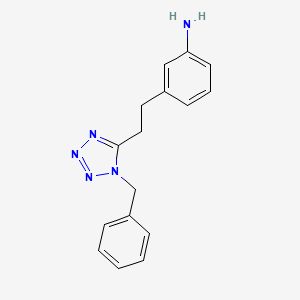
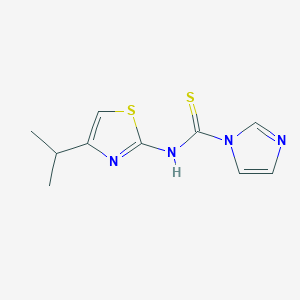
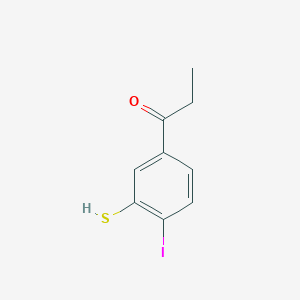
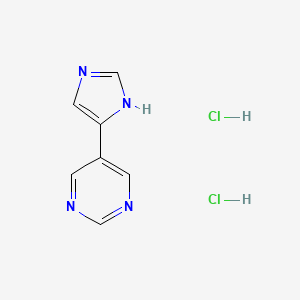
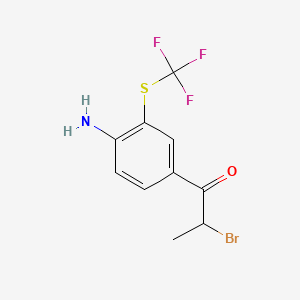
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)


